

The Impact of Ortho-Methylation on Phenylalanine Receptor Binding: A Comparative Analysis

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Compound of Interest

Compound Name: *H-Phe(2-Me)-OH*

Cat. No.: *B1363631*

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A subtle structural modification—the addition of a methyl group to the ortho position of the phenylalanine ring in **H-Phe(2-Me)-OH**—can significantly influence its interaction with target receptors. This guide provides a comparative analysis of **H-Phe(2-Me)-OH** and its parent compound, H-Phe-OH, in the context of receptor binding, supported by experimental data from studies on dipeptide analogues.

While direct comparative binding data for the single amino acids **H-Phe(2-Me)-OH** and H-Phe-OH is not readily available in the public domain, valuable insights can be drawn from structure-activity relationship (SAR) studies of dipeptides incorporating these residues. Research focusing on analogues of H-Phe-Phe-NH₂ as ligands for the Substance P 1-7 (SP(1-7)) binding site provides a quantitative basis for understanding the effect of this methylation.

Quantitative Comparison of Receptor Binding Affinity

The introduction of a methyl group at the ortho position of the C-terminal phenylalanine in a dipeptide analogue (H-Phe-Phe(2-Me)-NH₂) was found to be well-tolerated, resulting in only a minor decrease in binding affinity for the Substance P 1-7 binding site compared to the parent dipeptide (H-Phe-Phe-NH₂). This suggests that the steric bulk of the methyl group in this position does not significantly hinder the overall binding conformation.

Compound Name	Structure	Target Receptor/Binding Site	Binding Affinity (K _i) [nM]
H-Phe-Phe-NH ₂	H-Phe-Phe-NH ₂	Substance P 1-7	8.4
H-Phe-Phe(2-Me)-NH ₂	H-Phe-Phe(2-Me)-NH ₂	Substance P 1-7	19.5

Data extracted from Hall, N. et al. "Constrained H-Phe-Phe-NH₂ Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability". Journal of Medicinal Chemistry.

Experimental Protocols

The following is a detailed methodology for the radioligand binding assay used to determine the binding affinities presented above.

1. Membrane Preparation:

- Male Sprague-Dawley rats were decapitated, and the spinal cords were rapidly dissected.
- The tissue was homogenized in 50 mM Tris-HCl buffer (pH 7.4) at 4°C.
- The homogenate was centrifuged at 1,000 x g for 10 minutes to remove large debris.
- The resulting supernatant was then centrifuged at 20,000 x g for 20 minutes to pellet the crude membrane fraction.
- The pellet was washed by resuspension in fresh buffer and centrifuged again under the same conditions.
- The final pellet was resuspended in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and the protein concentration was determined using a BCA protein assay.

2. Radioligand Binding Assay:

- The binding assay was performed in 96-well plates with a final volume of 250 µL per well.

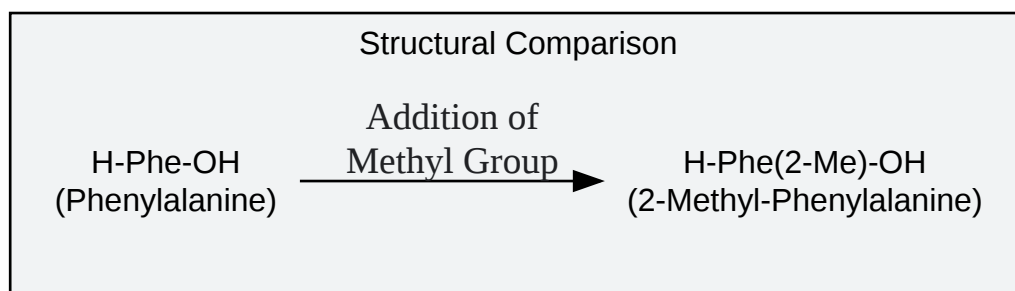
- Each well contained:
 - 150 µL of the prepared membrane homogenate.
 - 50 µL of the competing test compound (H-Phe-Phe-NH₂ or H-Phe-Phe(2-Me)-NH₂) at various concentrations.
 - 50 µL of the radioligand, [3H]Substance P (1-7), at a final concentration of approximately 2.5 nM.
- Non-specific binding was determined in the presence of a high concentration (e.g., 10 µM) of unlabeled Substance P (1-7).
- The plates were incubated for 60 minutes at 30°C with gentle agitation.
- The incubation was terminated by rapid vacuum filtration through GF/C filters that had been pre-soaked in 0.3% polyethyleneimine.
- The filters were then washed four times with ice-cold wash buffer.
- The radioactivity retained on the filters was quantified by liquid scintillation counting.

3. Data Analysis:

- The IC₅₀ values (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition binding data.
- The K_i values were calculated from the IC₅₀ values using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

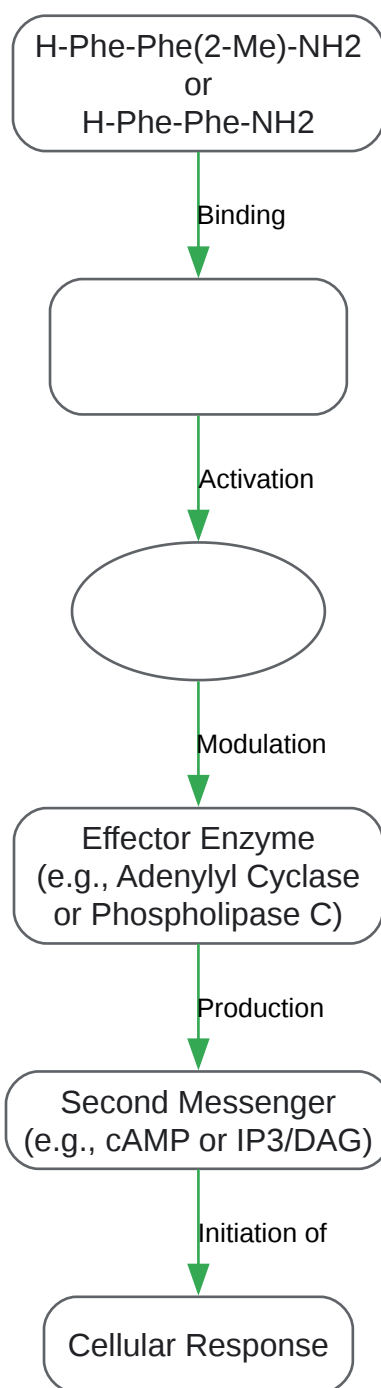
Visualizing the Impact and Mechanism

To better understand the concepts discussed, the following diagrams illustrate the structural differences and the potential signaling pathway involved.



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Figure 1. Structural difference between Phenylalanine and 2-Methyl-Phenylalanine.



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Figure 2. Postulated signaling pathway for the Substance P 1-7 binding site.

In conclusion, the ortho-methylation of the phenylalanine ring in the context of a dipeptide ligand for the Substance P 1-7 binding site results in a modest reduction in binding affinity. This indicates that while the modification is tolerated, it may introduce subtle conformational

changes that slightly alter the optimal interaction with the receptor. Further studies on the isolated amino acids and a broader range of receptor targets are necessary to fully elucidate the impact of this structural change on receptor binding profiles.

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